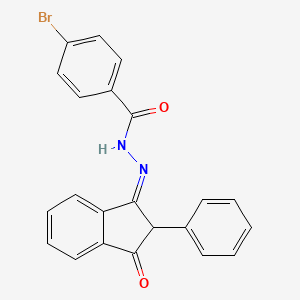
4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide, also known as BOIP, is a synthetic compound that has been studied for its potential applications in scientific research. BOIP has been found to have a unique mechanism of action and has shown promising results in various experiments.
Mécanisme D'action
4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide works by inhibiting the activity of enzymes that are involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide in lab experiments is its unique mechanism of action. This compound has been found to inhibit the activity of enzymes that are involved in various biological processes, making it a useful tool in studying these processes. However, one limitation of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to some cells, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide. One area of research is exploring its potential as a treatment for cancer. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another area of research is exploring its potential as an anti-inflammatory agent. This compound has been found to reduce inflammation in animal models, and further research could lead to the development of new anti-inflammatory drugs. Finally, research could be done to explore the potential of this compound as an antimicrobial agent. This compound has shown promise in inhibiting the growth of certain bacteria, and further research could lead to the development of new antibiotics.
Méthodes De Synthèse
4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide can be synthesized by reacting 4-bromo-N-(2-hydroxybenzylidene) benzohydrazide with 2-phenylindan-1,3-dione in the presence of a catalyst. The reaction yields this compound as a yellow solid with a high yield.
Applications De Recherche Scientifique
4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
IUPAC Name |
4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-16-12-10-15(11-13-16)22(27)25-24-20-17-8-4-5-9-18(17)21(26)19(20)14-6-2-1-3-7-14/h1-13,19H,(H,25,27)/b24-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGWNGXAQDOBBW-HIXSDJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NNC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=N/NC(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)



![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
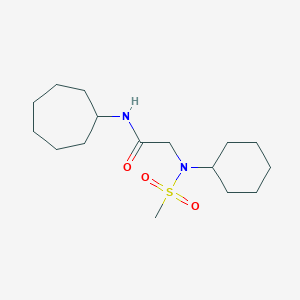
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
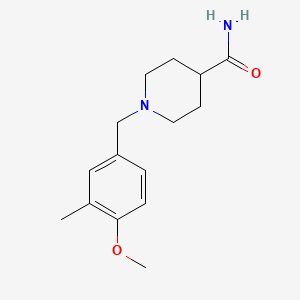
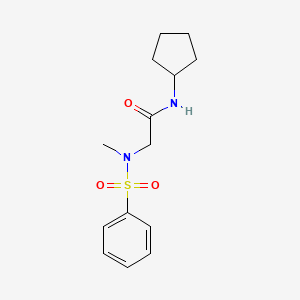

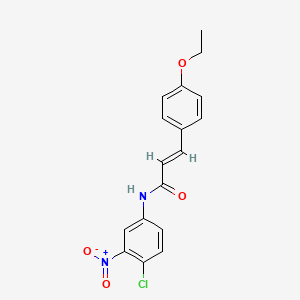
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
